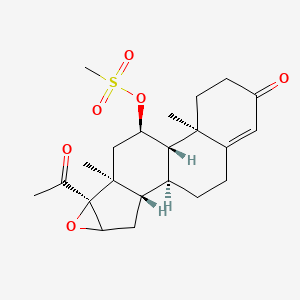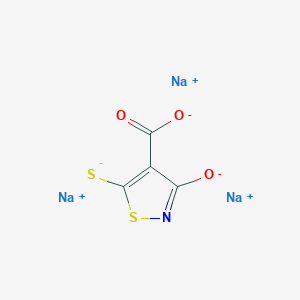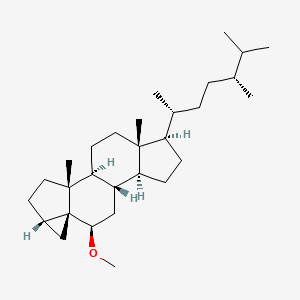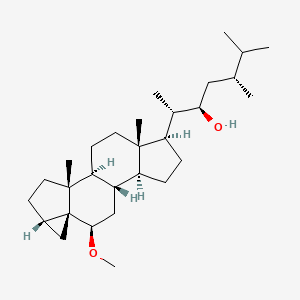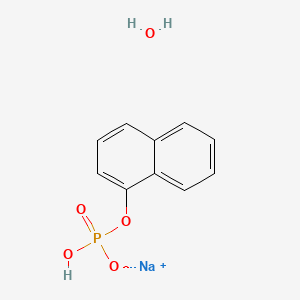
Phosphate de 1-naphtyle, sel de monosodique, monohydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-naphthyl phosphate derivatives involves multiple steps, including the preparation of monophosphonium salts through protonation and the formation of complex structures through reactions with metal ions. For example, protonation of 1,8-di(phosphinyl)naphthalene yields monophosphonium salts, indicating a method for preparing related compounds (Reiter et al., 2004). Additionally, equilibrium studies have shown the complexation of 1-naphthyl phosphate with various metal ions, providing a basis for its synthesis in the presence of these metals (Armstrong et al., 1989).
Molecular Structure Analysis
The molecular structure of 1-naphthyl phosphate and its derivatives has been extensively studied. For instance, 1,8-di(phosphinyl)naphthalene exhibits a planar naphthalene skeleton, indicative of the structural chemistry of phosphorus compounds related to 1-naphthyl phosphate (Reiter et al., 2004).
Chemical Reactions and Properties
1-Naphthyl phosphate undergoes various chemical reactions, including photoinduced electron-transfer reactions, which highlight its reactivity and potential applications in synthetic chemistry. For example, the photoinduced electron-transfer reaction of tri-1-naphthyl phosphate sensitized by 9,10-dicyanoanthracene results in the formation of 1,1′-binaphthyl, demonstrating its chemical reactivity (Nakamura & Majima, 1997).
Physical Properties Analysis
The physical properties of 1-naphthyl phosphate, including its crystalline structure and spectroscopic characteristics, are crucial for its applications. Studies have detailed the specifications required for high-quality substrates of sodium 1-naphthyl phosphate, essential for measuring enzymatic activities, thereby emphasizing the importance of its purity and stability (Bowers & Bowers, 1982).
Chemical Properties Analysis
The chemical properties of 1-naphthyl phosphate, particularly its interactions with enzymes and its role as a substrate in biochemical assays, are of significant interest. Research has shown its application as an enzymatic substrate for enzyme-linked immunomagnetic electrochemistry, illustrating its utility in the detection of pathogenic bacteria (Gehring et al., 1999).
Applications De Recherche Scientifique
Détermination des phosphatases
Ce composé est couramment utilisé comme substrat pour la détermination des phosphatases {svg_1} {svg_2}. Il est particulièrement utile dans les déterminations bioanalytiques des phosphatases acides {svg_3} {svg_4} {svg_5}.
Analyse de la phosphatase acide prostatique
Il agit comme un substrat pour la détermination de la phosphatase acide prostatique {svg_6} {svg_7} {svg_8} {svg_9}. Cette application est importante dans la recherche médicale, en particulier dans les études relatives à la santé et aux maladies de la prostate.
Inhibition non spécifique des phosphatases
Le phosphate de 1-naphtyle, sel de monosodique, monohydraté a été utilisé comme inhibiteur non spécifique des phosphatases {svg_10} {svg_11} {svg_12}. Ceci est particulièrement utile dans diverses applications de recherche biologique et biochimique.
Essais de correction d'épissage
Ce composé a été utilisé dans des essais de correction d'épissage dans des cellules HeLa pLuc 705 {svg_13} {svg_14} {svg_15}. Cette application est cruciale dans la recherche génétique et l'étude de l'expression des gènes.
Recherche et développement dans les laboratoires de chimie
En raison de ses propriétés chimiques spécifiques, ce composé est souvent utilisé dans la recherche et le développement dans les laboratoires de chimie {svg_16} {svg_17}. Il est utilisé dans diverses expériences et analyses chimiques.
Utilisation pédagogique en chimie et en biochimie
Compte tenu de son rôle dans diverses réactions chimiques et biochimiques, ce composé est souvent utilisé à des fins éducatives en chimie et en biochimie {svg_18} {svg_19}. Il aide les étudiants à comprendre les principes de ces réactions.
Mécanisme D'action
Target of Action
The primary target of 1-Naphthyl phosphate monosodium salt monohydrate is phosphatases . Phosphatases are a group of enzymes that remove a phosphate group from a protein molecule, a process known as dephosphorylation. This action plays a crucial role in cellular functions such as cell growth, cell signaling, and regulation of metabolic pathways.
Mode of Action
1-Naphthyl phosphate monosodium salt monohydrate acts as a non-specific phosphatase inhibitor . It inhibits acid, alkaline, and protein phosphatases . By inhibiting these enzymes, the compound prevents the dephosphorylation process, thereby affecting the normal functioning of the cell.
Biochemical Pathways
The compound’s inhibition of phosphatases affects various biochemical pathways. Phosphatases play a key role in many cellular processes, including signal transduction pathways, cell cycle regulation, and metabolic pathways. By inhibiting phosphatases, 1-Naphthyl phosphate monosodium salt monohydrate can disrupt these pathways, leading to changes in cell behavior and function .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The inhibition of phosphatases by 1-Naphthyl phosphate monosodium salt monohydrate can lead to a variety of cellular effects. For example, it can disrupt signal transduction pathways, leading to altered cell behavior. It can also affect cell cycle regulation, potentially leading to changes in cell growth and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Naphthyl phosphate monosodium salt monohydrate. For instance, the compound is moisture sensitive , suggesting that humidity could affect its stability. Additionally, it should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . The compound is also incompatible with strong oxidizing agents , indicating that it could be unstable in oxidative environments.
Propriétés
IUPAC Name |
sodium;naphthalen-1-yl hydrogen phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWUDGODQXQNON-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NaO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81012-89-7 |
Source


|
| Record name | 1-Naphthyl phosphate, monosodium salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




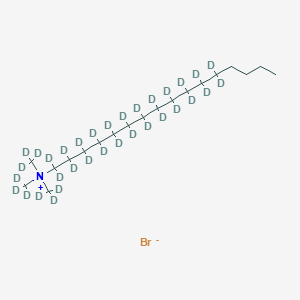
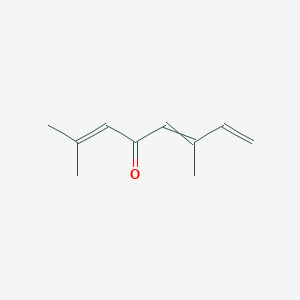
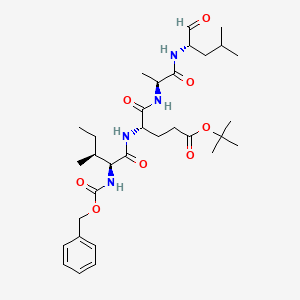
![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)

